molecular formula C19H20BrClN4O3S B14109116 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B14109116
M. Wt: 499.8 g/mol
InChI Key: ZYZAMGMJYIEPNJ-LPYMAVHISA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the sulfonyl and hydrazide groups can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H20BrClN4O3S

Molecular Weight

499.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20BrClN4O3S/c20-16-5-7-17(8-6-16)29(27,28)25-11-9-24(10-12-25)14-19(26)23-22-13-15-3-1-2-4-18(15)21/h1-8,13H,9-12,14H2,(H,23,26)/b22-13+

InChI Key

ZYZAMGMJYIEPNJ-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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